molecular formula C9H18ClN B7813712 8-Azoniaspiro[4.5]decane;chloride

8-Azoniaspiro[4.5]decane;chloride

Cat. No.: B7813712
M. Wt: 175.70 g/mol
InChI Key: DRTLAKIFUNGWIM-UHFFFAOYSA-N
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Description

8-Azoniaspiro[4.5]decane;chloride is a spirocyclic compound characterized by its unique bicyclic structure, where two rings are connected by a single carbon atom. This compound is part of the azonia spirocyclic family, which are known for their rigidity and three-dimensional structural properties. The chloride variant of this compound is often used in various chemical and biological applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Azoniaspiro[4.5]decane;chloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spirocyclic structure. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on the desired scale and purity of the final product. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 8-Azoniaspiro[4.5]decane;chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are valuable in further chemical synthesis and research applications.

Scientific Research Applications

8-Azoniaspiro[4.5]decane;chloride is utilized in various scientific research fields due to its unique chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study enzyme interactions and biological pathways. In medicine, it has potential applications in drug development, particularly in the design of new therapeutic agents. In industry, it is used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 8-Azoniaspiro[4.5]decane;chloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its application, whether it be in a chemical synthesis or a biological system.

Comparison with Similar Compounds

8-Azoniaspiro[4.5]decane;chloride is compared with other similar compounds, such as 5-azoniaspiro[4.4]nonane and 5-azoniaspiro[4.6]undecane. These compounds share the spirocyclic structure but differ in the number of carbon atoms in the rings. The uniqueness of this compound lies in its specific structural features and reactivity profile, which make it suitable for certain applications where other similar compounds may not be as effective.

List of Similar Compounds

  • 5-azoniaspiro[4.4]nonane

  • 5-azoniaspiro[4.6]undecane

  • 8-oxa-2-azaspiro[4.5]decane

This comprehensive overview provides a detailed understanding of 8-Azoniaspiro[45]decane;chloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

8-azoniaspiro[4.5]decane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-4-9(3-1)5-7-10-8-6-9;/h10H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTLAKIFUNGWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC[NH2+]CC2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-30-4
Record name 8-Azaspiro[4.5]decane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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